1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid chemical properties
1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid
Introduction
1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring a core imidazole ring substituted with a methoxyphenyl group and a carboxylic acid moiety. The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products like the amino acid histidine and synthetic drugs, owing to its versatile chemical reactivity and ability to engage in various biological interactions.[1][2] This guide provides a detailed examination of the chemical and physical properties, synthesis, characterization, and potential applications of this specific derivative, tailored for professionals in chemical research and drug development.
Molecular Structure and Identifiers
The structural architecture of the molecule consists of a 1,4-disubstituted imidazole ring. The nitrogen at position 1 is attached to a 3-methoxyphenyl group, and the carbon at position 4 holds a carboxylic acid group.
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CAS Number: 445302-35-2[3]
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IUPAC Name: 1-(3-methoxyphenyl)imidazole-4-carboxylic acid[4]
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Synonyms: 1H-Imidazole-4-carboxylic acid, 1-(3-methoxyphenyl)-[3]
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems, guiding formulation development, and designing experimental protocols. The properties for 1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid are summarized below.
| Property | Value | Source |
| Appearance | White to off-white solid | [3][5] |
| Boiling Point | 464.0 ± 25.0 °C (Predicted) | [3][6] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [3][6] |
| pKa | 1.45 ± 0.10 (Predicted) | [3][5] |
| Storage Temperature | Room Temperature | [3][5] |
Note: The boiling point, density, and pKa values are computationally predicted and should be confirmed through experimental analysis.
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be approached via the reaction of an appropriate imidoyl chloride with an isocyanoacetate derivative. This method is effective for constructing 1,5-disubstituted imidazole-4-carboxylates, which can then be hydrolyzed to the target carboxylic acid.
Caption: Proposed synthetic pathway for 1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid.
Experimental Protocol (General Procedure)
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Amide Synthesis: To a solution of 3-methoxyaniline in ethyl acetate, add triethylamine (Et₃N). Slowly add the desired acyl chloride and stir the mixture at room temperature for 24 hours.
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Imidoyl Chloride Formation: The resulting amide is refluxed with thionyl chloride (SOCl₂) for approximately 16 hours to yield the corresponding imidoyl chloride intermediate.
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Cycloaddition: The imidoyl chloride is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and ethyl isocyanoacetate are added. The reaction is allowed to warm to room temperature and stirred for 48 hours to form the ethyl ester intermediate.[7]
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Saponification: The crude ester is hydrolyzed using an aqueous solution of sodium hydroxide in ethanol, followed by acidification with HCl to precipitate the final carboxylic acid product.
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Purification: The final product can be purified by recrystallization from a suitable solvent like hot ethanol or by column chromatography on silica gel.[8][9]
Spectroscopic Characterization Profile (Expected)
Spectroscopic analysis is essential for structural confirmation. Based on the molecule's structure and data from analogous compounds, the following spectral characteristics are anticipated.[9][10][11]
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¹H NMR:
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Aromatic Protons (methoxyphenyl ring): Signals expected in the range of δ 6.8-7.5 ppm, showing characteristic splitting patterns (doublets, triplets) for a 1,3-disubstituted benzene ring.
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Imidazole Protons: Two singlets or doublets in the δ 7.5-8.5 ppm region.
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Methoxy Protons: A sharp singlet around δ 3.8-3.9 ppm corresponding to the -OCH₃ group.
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Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.
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¹³C NMR:
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Carboxyl Carbon: A signal in the δ 160-170 ppm range.
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Aromatic & Imidazole Carbons: Multiple signals between δ 110-150 ppm.
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Methoxy Carbon: A signal around δ 55-56 ppm.
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Mass Spectrometry (MS):
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The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 218 or 219, respectively.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ (characteristic of a carboxylic acid).
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C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹.
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C=N and C=C Stretches: Absorptions in the 1500-1610 cm⁻¹ region.
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C-O Stretch: A peak around 1250 cm⁻¹ for the aryl ether.
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Applications in Research and Drug Development
The 1-aryl-imidazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Derivatives have shown a wide array of biological activities, making this compound a valuable starting point for drug discovery programs.
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Enzyme Inhibition: Imidazole-based compounds are known inhibitors of various enzymes. For instance, derivatives of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid have demonstrated potent inhibitory activity against xanthine oxidase, a key enzyme in the pathway that produces uric acid, making them relevant for the treatment of gout.[12]
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Antiviral Agents: 1,5-Diaryl-1H-imidazole-4-carboxylic acids have been designed and synthesized as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75, a critical step in viral replication.[7]
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Anticancer Research: Benzimidazole-5-carboxylic acid derivatives have been investigated as potential anti-leukemic agents that function by inducing apoptosis.[13] The structural similarity suggests that imidazole-based analogs could also be explored for anticancer properties.
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Coordination Chemistry: The imidazole ring and the carboxylic acid group can act as ligands, coordinating with metal ions. This property is useful in developing metallo-organic frameworks (MOFs) or influencing the catalytic activity of metal complexes.[14][15]
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